Methyl 2-(chlorocarbonyl)benzoate
Description
Contextualization within Aromatic Acyl Halide Chemistry
Aromatic acyl halides are a class of organic compounds characterized by a halogen atom attached to a carbonyl group, which is in turn bonded to an aromatic ring. numberanalytics.com These compounds are known for their high reactivity, making them valuable reagents in organic synthesis. libretexts.orgwikipedia.org The reactivity of acyl halides stems from the presence of a good leaving group (the halide ion) and the electrophilic nature of the carbonyl carbon. libretexts.org This allows them to readily undergo nucleophilic acyl substitution reactions with a variety of nucleophiles, including water, alcohols, and amines, to form carboxylic acids, esters, and amides, respectively. libretexts.orgbritannica.com
Methyl 2-(chlorocarbonyl)benzoate fits squarely within this class of compounds. The presence of the chlorocarbonyl group (-COCl) makes it susceptible to attack by nucleophiles, initiating a cascade of possible reactions. libretexts.org Common synthetic routes to acyl chlorides like this involve the treatment of the corresponding carboxylic acid with reagents such as thionyl chloride (SOCl2) or oxalyl chloride. libretexts.org Specifically, this compound can be prepared by heating o-methoxycarbonylbenzoic acid (methyl hydrogen phthalate) with thionyl chloride. chemicalbook.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 4397-55-1 |
| Molecular Formula | C9H7ClO3 |
| Molecular Weight | 198.6 g/mol |
| Boiling Point | 297.3±23.0 °C at 760 Torr |
| Melting Point | 124-126 °C (from ethanol) |
| Density | 1.291±0.06 g/cm3 |
Source: chemicalbook.com
Significance as a Versatile Synthetic Intermediate
The true power of this compound lies in its bifunctionality. The presence of both a reactive acyl chloride and a more stable methyl ester group on the same molecule opens up a vast landscape of synthetic possibilities. This dual functionality allows for sequential and selective reactions, a highly desirable feature in multistep organic synthesis.
The acyl chloride group is the more reactive of the two functional groups. It can be selectively targeted by a wide range of nucleophiles under mild conditions, leaving the methyl ester group intact for subsequent transformations. This selective reactivity is a cornerstone of its utility. For instance, it can be used for the N-phthalylation of α-amino acids. chemicalbook.com
Furthermore, the aromatic ring itself can participate in various reactions, such as electrophilic aromatic substitution, although the electron-withdrawing nature of the two carbonyl groups deactivates the ring to some extent. The interplay between the two functional groups and the aromatic ring makes this compound a highly valuable building block for the synthesis of a diverse array of complex molecules.
Overview of Key Research Domains
The versatility of this compound has led to its application in several key areas of chemical research. Its ability to serve as a precursor to a variety of heterocyclic and polycyclic aromatic compounds makes it particularly valuable in medicinal chemistry and materials science.
One notable application is in the preparation of isocoumarins, a class of compounds with a range of biological activities. chemicalbook.com It is also a precursor for the synthesis of other important organic compounds and intermediates. For example, it can be a starting material for the synthesis of methyl 2-benzoylbenzoate, which has applications as a UV absorber and preservative. chemicalbook.com The reactions of this compound are crucial in the development of new pharmaceuticals, agrochemicals, and functional materials. Research continues to uncover new and innovative uses for this versatile synthetic intermediate, solidifying its importance in the field of organic chemistry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-carbonochloridoylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO3/c1-13-9(12)7-5-3-2-4-6(7)8(10)11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBWUEAMCSHHMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70457229 | |
| Record name | methyl 2-(chlorocarbonyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70457229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4397-55-1 | |
| Record name | Benzoic acid, 2-(chlorocarbonyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4397-55-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 2-(chlorocarbonyl)benzoate | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID70457229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4397-55-1 | |
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Synthetic Methodologies for Methyl 2 Chlorocarbonyl Benzoate and Its Analogues
Established Synthetic Routes from Carboxylic Acid Precursors
The most common and well-established methods for preparing methyl 2-(chlorocarbonyl)benzoate involve the use of strong chlorinating agents to convert the carboxylic acid group into a highly reactive acid chloride.
The reaction with thionyl chloride (SOCl₂) is a widely used and effective method for the synthesis of acid chlorides from carboxylic acids. masterorganicchemistry.com A standard procedure for preparing this compound involves heating its precursor, o-methoxycarbonylbenzoic acid, with thionyl chloride. chemicalbook.com This reaction typically proceeds by heating the mixture on a steam bath for about an hour to ensure complete conversion. chemicalbook.com
The general mechanism involves the carboxylic acid attacking the sulfur atom of thionyl chloride, followed by the elimination of a chloride ion. This intermediate then collapses, releasing sulfur dioxide (SO₂) gas and hydrogen chloride (HCl), driving the reaction to completion. masterorganicchemistry.com The gaseous nature of the byproducts simplifies purification, as they are easily removed from the reaction mixture. masterorganicchemistry.com
Reaction Scheme:
Starting Material: o-Methoxycarbonylbenzoic acid
Reagent: Thionyl chloride (SOCl₂)
Product: this compound
Byproducts: Sulfur dioxide (SO₂), Hydrogen chloride (HCl)
Due to its corrosive and moisture-sensitive nature, this compound is often used immediately after its preparation. chemicalbook.com
Oxalyl chloride ((COCl)₂) serves as another excellent reagent for the conversion of carboxylic acids to acid chlorides and is often preferred for its milder reaction conditions compared to thionyl chloride. masterorganicchemistry.comresearchgate.net The reaction is typically carried out at room temperature in an inert solvent, such as dichloromethane (B109758) (CH₂Cl₂). orgsyn.orgorgsyn.org A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction. orgsyn.orgorgsyn.org
The mechanism with oxalyl chloride proceeds through a Vilsmeier-Haack type intermediate formed from the reaction of oxalyl chloride and DMF. This intermediate is the active chlorinating agent. The reaction produces gaseous byproducts—carbon dioxide (CO₂) and carbon monoxide (CO)—which, like with thionyl chloride, helps to drive the reaction forward. researchgate.net
Typical Reaction Conditions:
| Parameter | Condition |
| Reagent | Oxalyl Chloride |
| Catalyst | N,N-Dimethylformamide (DMF) |
| Solvent | Dichloromethane (CH₂Cl₂) |
| Temperature | Room Temperature |
This method is noted for producing clean reactions with high yields. orgsyn.orgorgsyn.org
Regioselective Synthesis of Isomers and Substituted Derivatives
The synthesis of specific isomers and substituted derivatives of this compound requires precise control over the regioselectivity of the reactions. For instance, the synthesis of 5-methyl-2-nitrobenzoic acid, a potential precursor for a substituted analogue, has been achieved through the regioselective nitration of 3-methylbenzoic acid. researchgate.net Another example involves the synthesis of 2-chlorosulfonyl-3-methyl benzoate (B1203000) starting from 2-nitro-3-methyl benzoate, demonstrating a pathway to a specifically substituted analogue. google.com
Strategies for achieving regioselectivity often involve the careful choice of starting materials and directing groups. In the synthesis of complex heterocyclic compounds that incorporate a methyl carboxylate group, such as methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates, the final structure is determined by the reaction of β-enamino ketoesters with hydroxylamine (B1172632) hydrochloride, a process that yields specific regioisomers. beilstein-journals.org
Optimization of Reaction Conditions and Solvent Systems
In related syntheses, such as the preparation of amides from 2-chlorobenzamide, significant improvements have been achieved by modifying reaction conditions. The use of microwave radiation in a solvent-free system has been shown to reduce reaction times dramatically—from 24 hours to 45 minutes—while maintaining high yields. researchgate.net The choice of solvent can also play a significant role; for instance, hexane (B92381) has been identified as an effective solvent in certain catalytic amide synthesis reactions. researchgate.net
Innovations in Green Chemical Synthesis Approaches
Modern synthetic chemistry places a strong emphasis on developing environmentally friendly processes. In the context of synthesizing this compound and its precursors, several green innovations have been reported.
One significant advancement is the use of solid acid catalysts to replace traditional, non-recoverable acids like sulfuric acid. For the synthesis of methyl benzoates, a titanium-zirconium solid acid catalyst has been shown to be effective for the esterification of various benzoic acids with methanol. mdpi.com This approach avoids the production of large amounts of acidic wastewater. mdpi.com Similarly, zeolite catalysts have been employed for the methylation of carboxylic acids using dimethyl carbonate, a greener alternative to other methylating agents, in a solvent-free autoclave system. chemicalbook.com
Another green strategy involves the use of cascade reactions, where multiple reaction steps are performed in a single pot without isolating intermediates. A synthesis method for 2-chlorosulfonyl-3-methyl benzoate utilizes this approach, which simplifies the process and reduces waste. google.com Furthermore, the development of environmentally friendly nitration processes, such as using a mixture of nitric acid and acetic anhydride (B1165640) instead of more hazardous reagents, contributes to the green synthesis of precursors for substituted analogues. researchgate.net
Chemical Reactivity and Mechanistic Aspects of Methyl 2 Chlorocarbonyl Benzoate Transformations
Nucleophilic Acyl Substitution Reactions
The most prominent reactions of methyl 2-(chlorocarbonyl)benzoate involve the attack of a nucleophile on the carbonyl carbon of the chlorocarbonyl group, leading to the displacement of the chloride ion. This is a classic example of a nucleophilic acyl substitution reaction. The general mechanism proceeds through a tetrahedral intermediate. The reactivity of the acyl chloride is significantly greater than that of the methyl ester, allowing for selective reactions.
Aminolysis: Formation of Amides and Carbamoyl (B1232498) Derivatives
Aminolysis, the reaction with amines, is a key transformation of this compound, leading to the formation of a variety of amide and carbamoyl derivatives. nih.gov
This compound readily reacts with primary and secondary amines to yield the corresponding N-substituted amides. chemguide.co.uk The reaction is typically rapid and exothermic. For instance, the reaction with primary amines, such as methylamine, results in the formation of N-alkyl-2-(methoxycarbonyl)benzamides. Similarly, secondary amines, like pyrrolidine, react to form the corresponding tertiary amides. hud.ac.uk A base, such as triethylamine (B128534) or an excess of the reacting amine, is often added to neutralize the hydrochloric acid byproduct. chemguide.co.ukhud.ac.uk
Table 1: Examples of Aminolysis Reactions with Primary and Secondary Amines
| Amine | Product |
| Methylamine | N-Methyl-2-(methoxycarbonyl)benzamide |
| Pyrrolidine | (2-(Methoxycarbonyl)phenyl)(pyrrolidin-1-yl)methanone |
| N-benzylmethylamine | N-Benzyl-N-methyl-2-(methoxycarbonyl)benzamide nih.gov |
This table presents examples of amides formed from the reaction of this compound with various primary and secondary amines.
The reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. Subsequent collapse of this intermediate expels the chloride ion, and a final deprotonation step by a base yields the stable amide product.
The reaction of this compound with hydrazine (B178648) (N₂H₄) or its derivatives leads to the formation of acylhydrazides. researchgate.netresearchgate.net These compounds are valuable intermediates in the synthesis of various heterocyclic compounds. researchgate.netresearchgate.net The reaction mechanism is analogous to that with primary amines, with the nitrogen atom of hydrazine acting as the nucleophile. Depending on the reaction conditions and the stoichiometry of the reactants, further reactions can occur. For example, using an excess of hydrazine can lead to the formation of the corresponding hydrazide. beilstein-journals.org
The synthesis of N'-alkyl hydrazides can be achieved through a multi-step process involving the initial formation of a trifluoroacetyl hydrazide, followed by alkylation and subsequent removal of the trifluoroacetyl group. scholaris.ca
This compound can be converted to the corresponding acyl azide (B81097), methyl 2-(azidocarbonyl)benzoate, by reaction with an azide salt, typically sodium azide (NaN₃). wikipedia.orgraco.cat This reaction is a nucleophilic acyl substitution where the azide ion (N₃⁻) acts as the nucleophile, displacing the chloride. raco.catorganic-chemistry.org Acyl azides are versatile synthetic intermediates. wikipedia.orgraco.cat
The formation of acyl azides can be achieved under mild conditions, for example, by using trichloroacetonitrile (B146778) and triphenylphosphine (B44618) to activate the carboxylic acid precursor in the presence of sodium azide. organic-chemistry.org Another method involves the reaction of the corresponding acid chloride with sodium azide in a suitable solvent. raco.cat Polyethylene glycol 400 has been reported as an effective green reaction medium for this transformation. raco.cat
It is important to note that acyl azides can be thermally or photochemically unstable and may undergo the Curtius rearrangement to form an isocyanate. wikipedia.orgnih.gov This rearrangement proceeds through a nitrene intermediate. nih.gov
Alcoholysis: Transesterification and Related Processes
The reaction of this compound with alcohols, a process known as alcoholysis, can in principle lead to the formation of a new ester at the acyl chloride position. However, due to the presence of the methyl ester group, transesterification at this position is also a possibility, although generally requiring more forcing conditions (e.g., presence of a strong acid or base catalyst). The acyl chloride is significantly more reactive than the ester, thus, under mild conditions, the reaction will selectively occur at the chlorocarbonyl group. For example, reaction with a simple alcohol like ethanol (B145695) in the presence of a non-nucleophilic base (to scavenge the HCl produced) would be expected to yield ethyl 2-(methoxycarbonyl)benzoate.
Reactions with Hydroxylamines
This compound reacts with hydroxylamine (B1172632) (NH₂OH) or its N- or O-substituted derivatives to form hydroxamic acids or their corresponding derivatives. sapub.orgresearchgate.neteurjchem.com This reaction is another example of nucleophilic acyl substitution. Hydroxamic acids are an important class of compounds with a wide range of biological activities. researchgate.net The synthesis can be performed by reacting the acyl chloride with hydroxylamine hydrochloride in the presence of a base. sapub.org O-protected hydroxylamines are also commonly used to obtain O-substituted hydroxamic acid derivatives. researchgate.netnih.gov
The reaction of esters with hydroxylamine in the presence of a base, sometimes under microwave activation, is a known method for synthesizing hydroxamic acids. sapub.orgorganic-chemistry.org While this applies to the ester functional group, the acyl chloride of this compound would be expected to react preferentially.
N-Phthalylation of Alpha-Amino Acids
This compound serves as an effective reagent for the N-phthalylation of alpha-amino acids. This reaction provides a convenient method for protecting the amino group of amino acids, a crucial step in peptide synthesis and other applications where selective reactions at other functional groups are desired.
The reaction proceeds through a nucleophilic acyl substitution mechanism. chemguide.co.ukchemguide.co.uk The lone pair of electrons on the nitrogen atom of the alpha-amino acid attacks the electrophilic carbonyl carbon of the acyl chloride. chemguide.co.uk This initial addition step forms a tetrahedral intermediate. Subsequently, the intermediate eliminates a chloride ion, and a proton is removed from the nitrogen atom, leading to the formation of the N-phthaloyl derivative. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride that is formed.
The general scheme for the N-phthalylation of an alpha-amino acid using this compound is as follows:
Step 1: Nucleophilic Attack. The amino group of the amino acid acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride. chemguide.co.uk
Step 2: Formation of Tetrahedral Intermediate. A transient tetrahedral intermediate is formed.
Step 3: Elimination of Chloride. The carbon-oxygen double bond reforms, and the chloride ion is expelled as a leaving group. chemguide.co.uk
Step 4: Deprotonation. A base removes the proton from the nitrogen atom, yielding the final N-phthaloyl amino acid and a salt.
This method is advantageous due to the high reactivity of the acyl chloride, which generally leads to high yields of the desired product under mild conditions.
Electrophilic Aromatic Substitution Reactions of the Benzene (B151609) Ring
The benzene ring of this compound is subject to electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.com The reactivity and orientation of these substitutions are governed by the electronic effects of the two existing substituents: the methyl ester (-COOCH₃) and the acyl chloride (-COCl) groups.
Both the methyl ester and the acyl chloride groups are electron-withdrawing and deactivating towards electrophilic attack. libretexts.orgyoutube.com This deactivation occurs because the carbonyl groups pull electron density away from the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles. youtube.com
Furthermore, both substituents are meta-directing. This means that incoming electrophiles will preferentially add to the carbon atoms at the meta position relative to the existing groups. This directorial effect is a consequence of the resonance structures of the carbocation intermediate (the sigma complex or arenium ion) formed during the reaction. libretexts.org When the electrophile attacks the ortho or para positions, one of the resonance structures places a positive charge directly adjacent to the electron-withdrawing carbonyl group, which is highly destabilizing. In contrast, attack at the meta position avoids this unfavorable arrangement, making the meta pathway more energetically favorable. ma.edu
A typical example of an electrophilic aromatic substitution on a similarly substituted benzene ring is the nitration of methyl benzoate (B1203000), which yields primarily the meta-substituted product. youtube.com
Catalytic Transformations
This compound can also undergo various catalytic transformations, expanding its synthetic utility.
Decarbonylative Coupling Reactions
Decarbonylative coupling reactions involve the removal of a carbonyl group (CO) from a molecule, often an acyl chloride, followed by the formation of a new carbon-carbon bond. rsc.org These reactions are typically catalyzed by transition metals.
Palladium complexes are highly effective catalysts for the decarbonylative coupling of acyl chlorides. organic-chemistry.org In these reactions, the acyl chloride is coupled with another organic molecule, such as an organostannane or a potassium perfluorobenzoate, to form a new ketone or biaryl compound, respectively, with the concurrent loss of carbon monoxide. organic-chemistry.orgrsc.org
A general representation of a palladium-catalyzed decarbonylative coupling is the synthesis of unsymmetrical biaryls from acyl chlorides and potassium perfluorobenzoates, which involves both decarbonylation and decarboxylation. rsc.org
| Catalyst System | Reactants | Product Type | Reference |
| Palladium(II) dichloride complex | Acyl Chloride, Organostannane | Ketone | organic-chemistry.org |
| Palladium catalyst | Acyl Chloride, Potassium Perfluorobenzoate | Unsymmetrical Biaryl | rsc.org |
The mechanism of palladium-catalyzed decarbonylative coupling reactions generally proceeds through a well-defined catalytic cycle:
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the acyl chloride to a low-valent palladium(0) complex. This step involves the cleavage of the carbon-chlorine bond and the formation of a palladium(II) acyl chloride intermediate. rsc.org
Carbonyl De-insertion (Decarbonylation): The palladium(II) acyl intermediate can then undergo a process called carbonyl de-insertion, where the carbonyl group migrates from the palladium-bound organic group. This step is essentially the reverse of migratory insertion and results in the formation of a palladium(II) complex with the organic group directly attached and a separate carbon monoxide ligand. The CO is then typically lost from the complex.
Transmetalation (for cross-coupling): In a cross-coupling reaction, the second coupling partner (e.g., an organostannane) undergoes transmetalation with the palladium(II) complex, transferring its organic group to the palladium center.
Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium center, forming the new carbon-carbon bond of the product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
Friedel-Crafts Acylation with Pyrroles and Related Heterocycles
The acyl chloride functionality of this compound allows it to act as an acylating agent in Friedel-Crafts reactions. libretexts.org Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring. wikipedia.org
When reacting with electron-rich heterocyles like pyrrole (B145914), the reaction typically proceeds under milder conditions than those required for less reactive aromatic compounds like benzene. Pyrroles are highly reactive towards electrophilic substitution, often not requiring a strong Lewis acid catalyst. stackexchange.com In some cases, a base such as 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) can act as a nucleophilic catalyst. acs.org
The acylation of pyrroles generally occurs preferentially at the C2 position due to the greater stability of the resulting cationic intermediate. The reaction of this compound with pyrrole would be expected to yield a 2-aroylpyrrole derivative. nsf.gov
Recent research has also explored more sustainable, metal-free methods for the Friedel-Crafts acylation of pyrroles, utilizing organocatalysts or confined spaces like resorcinarene (B1253557) capsules to promote the reaction. nih.gov
| Heterocycle | Catalyst/Conditions | Expected Product | Reference |
| Pyrrole | 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) | 2-Acylpyrrole | acs.org |
| N-Methylpyrrole | Resorcinarene Capsule | 2-Benzoyl-N-methylpyrrole | nih.gov |
Catalyst Systems (e.g., Zinc Oxide)
Solid acid catalysts, particularly metal oxides, have emerged as effective and environmentally benign alternatives to traditional Lewis acids for promoting acylation reactions. Zinc oxide (ZnO) has been demonstrated as a highly efficient and reusable catalyst for Friedel-Crafts acylation reactions under solvent-free conditions. acs.orgorganic-chemistry.orgnih.gov While specific studies on this compound are not extensively documented, the behavior of analogous acyl chlorides, such as benzoyl chloride, provides significant insight into the potential catalytic activity of zinc oxide.
Research has shown that zinc oxide can effectively catalyze the acylation of a range of aromatic compounds with acid chlorides at room temperature. acs.orgorganic-chemistry.orgnih.gov The catalytic activity of ZnO is attributed to its ability to act as a Lewis acid, activating the acyl chloride for nucleophilic attack. One proposed mechanism suggests the initial coordination of the carbonyl group of the acyl chloride to the zinc oxide surface. tandfonline.com This coordination enhances the electrophilicity of the carbonyl carbon, facilitating the subsequent attack by an aromatic compound in a Friedel-Crafts type reaction. It has been suggested that the true catalytic species might be zinc chloride (ZnCl₂), formed in situ from the reaction of zinc oxide with the acid chloride and the hydrogen chloride byproduct. acs.org
The use of zinc oxide supported on alumina (B75360) (ZnO/Al₂O₃) has also been shown to be an efficient catalytic system for the benzoylation of alcohols and phenols under solvent-free conditions at room temperature. researchgate.net This suggests that such systems could also be applicable for the esterification reactions of this compound with various nucleophiles.
Table 1: Examples of Zinc Oxide-Catalyzed Acylation Reactions
| Aromatic Substrate | Acylating Agent | Catalyst | Conditions | Yield (%) | Reference |
| Anisole | Benzoyl chloride | ZnO | Room temp, solvent-free | 95 | acs.org |
| Toluene | Benzoyl chloride | PANI/nano-ZnO | Ambient temp | High | tandfonline.com |
| Chlorobenzene | Benzoyl chloride | ZnO | Room temp, solvent-free | 85 | acs.org |
| Benzyl alcohol | Benzoyl chloride | CuO | Room temp, solvent-free | High | |
| Phenol | Benzoyl chloride | ZnO/Al₂O₃ | Room temp, solvent-free | High | researchgate.net |
This table presents data for analogous reactions to infer the potential reactivity of this compound.
Solvent-Free Reaction Conditions
The development of solvent-free reaction conditions is a significant goal in green chemistry, aiming to reduce environmental impact and improve reaction efficiency. Acylation reactions, including those involving acyl chlorides, have been successfully conducted under solvent-free conditions, often with the aid of a solid catalyst. chemicalbook.com
The use of zinc oxide as a catalyst is particularly amenable to solvent-free Friedel-Crafts acylation reactions. acs.orgorganic-chemistry.orgnih.gov In these procedures, the aromatic substrate is typically added directly to a mixture of the acid chloride and zinc oxide powder and stirred at room temperature. acs.org The absence of a solvent can lead to higher reaction rates and simpler work-up procedures, as the catalyst can often be recovered by simple filtration and the product isolated directly.
Solvent-free acylations are not limited to Friedel-Crafts reactions. The chemoselective acylation and benzoylation of alcohols, phenols, and amines using acetyl chloride and benzoyl chloride have been efficiently catalyzed by copper(II) oxide under solvent-free conditions at room temperature. This highlights the broad applicability of solvent-free methods for various transformations of acyl chlorides. Microwave irradiation has also been employed to facilitate solvent-free benzoylation of phenols and alcohols, offering rapid reaction times and good yields. stackexchange.com Given these precedents, it is highly probable that this compound can undergo efficient transformations with various nucleophiles under solvent-free conditions, particularly when coupled with a suitable solid catalyst.
General Principles of Acyl Chloride Reactivity and Solvolysis
Acyl chlorides are among the most reactive derivatives of carboxylic acids. Their high reactivity stems from the presence of a good leaving group, the chloride ion, and the electrophilic nature of the carbonyl carbon. The general mechanism for reactions involving acyl chlorides is nucleophilic acyl substitution. ncert.nic.in
The reaction proceeds via a two-step addition-elimination mechanism. In the first step, a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. In the second step, the tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group.
The reactivity of acyl chlorides can be influenced by several factors, including the nature of the R group attached to the carbonyl. Electron-withdrawing groups can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups can decrease reactivity. In the case of this compound, the electronic effects of the ortho-methoxycarbonyl group will play a role in modulating the reactivity of the acyl chloride.
Acyl chlorides readily react with a wide range of nucleophiles, including:
Water: Hydrolysis of acyl chlorides yields the corresponding carboxylic acid. This reaction is typically rapid and exothermic.
Alcohols: Reaction with alcohols (alcoholysis) produces esters. This is a common method for ester synthesis and is often carried out in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. ncert.nic.in
Amines: Reaction with ammonia (B1221849) and primary or secondary amines (aminolysis) yields primary, secondary, or tertiary amides, respectively. ncert.nic.in These reactions are generally very fast.
Carboxylates: Reaction with carboxylate salts leads to the formation of acid anhydrides. ncert.nic.in
Solvolysis refers to a nucleophilic substitution reaction where the solvent acts as the nucleophile. For acyl chlorides, solvolysis in protic solvents like water, alcohols, and carboxylic acids leads to the formation of carboxylic acids, esters, and anhydrides, respectively. The rate of solvolysis is dependent on the solvent's nucleophilicity and polarity, as well as the structure of the acyl chloride itself.
Computational and Theoretical Investigations
Quantum Chemical Studies on Reaction Pathways
Quantum chemical studies are instrumental in mapping the potential energy surface of a reaction, identifying the most likely pathways from reactants to products. For a reactive compound such as Methyl 2-(chlorocarbonyl)benzoate, these studies can elucidate the mechanisms of its characteristic reactions, such as nucleophilic acyl substitution.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.net It offers a good balance between accuracy and computational cost, making it suitable for studying complex organic molecules. DFT calculations can be used to optimize the geometry of reactants, products, intermediates, and transition states involved in a reaction.
In the context of this compound, DFT calculations would be employed to model its reactions, for instance, with nucleophiles like alcohols or amines. By calculating the energies of all species along a proposed reaction coordinate, a detailed energy profile can be constructed. These calculations are often performed using specific functionals, such as B3LYP, and basis sets (e.g., 6-31G(d) or larger) that are chosen to best represent the system being studied. researchgate.net For example, DFT has been successfully used to model the reaction energy profiles between various arsenical compounds and biological functional groups to understand their toxicity. researchgate.net Similarly, these methods can predict the thermodynamic feasibility (reaction energy) and kinetic barriers (activation energy) for reactions involving this compound.
Transition State Analysis
A critical component of studying reaction pathways is the identification and characterization of the transition state (TS)—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a key factor in reaction kinetics.
Molecular Orbital Analysis
Molecular orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. The analysis of these orbitals, particularly the frontier orbitals, is fundamental to understanding chemical reactivity.
Frontier Molecular Orbital (FMO) Theory
Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, simplifies the prediction of reaction outcomes by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.com The HOMO is the orbital most likely to donate electrons (acting as a nucleophile), while the LUMO is the most likely to accept electrons (acting as an electrophile). cureffi.orgresearchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms. The LUMO, conversely, would be centered on the highly electrophilic carbonyl carbon of the acyl chloride group, as this is the most electron-deficient site. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A small HOMO-LUMO gap suggests higher reactivity. In a reaction, the interaction between the HOMO of a nucleophile and the LUMO of this compound would govern the initial attack and bond formation. ias.ac.in
Table 1: Illustrative Frontier Orbital Energies for a Related Aromatic Ester This table shows calculated frontier orbital energies for a molecule with similar functional groups to illustrate the typical output of such an analysis. The specific values for this compound would require a dedicated computational study.
| Molecular Orbital | Energy (eV) | Description |
| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital; primary site for nucleophilic attack. |
| HOMO | -6.0 | Highest Occupied Molecular Orbital; source of electron donation. |
| HOMO-LUMO Gap | 4.8 | An indicator of chemical reactivity and stability. |
| Data adapted from calculations on 5-(4-nonylphenyl)-7-azaindole at the B3LYP/6-311++G* level of theory for illustrative purposes.* |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule. An MEP surface is plotted over the molecule's electron density, with colors indicating different values of electrostatic potential. Typically, red indicates regions of negative potential (electron-rich, prone to electrophilic attack), while blue indicates regions of positive potential (electron-poor, prone to nucleophilic attack). Green represents areas of neutral potential.
For this compound, an MEP map would clearly show significant negative potential (red) around the oxygen atoms of both the ester and the acyl chloride functionalities due to the presence of lone pairs. The most positive potential (blue) would be located on the carbonyl carbon of the acyl chloride, confirming it as the primary site for nucleophilic attack. The hydrogen atoms of the benzene (B151609) ring would also exhibit positive potential, though to a lesser extent. MEP analysis is invaluable for predicting how the molecule will interact with other reagents and for understanding non-covalent interactions.
Conformational Analysis and Energy Minimization
Molecules with rotatable single bonds can exist in different spatial arrangements called conformations. Conformational analysis aims to identify the stable conformers (energy minima) and the energy barriers to rotation between them (transition states).
For this compound, there are two key rotatable bonds: the one connecting the ester group to the ring and the one connecting the acyl chloride group to the ring. The planarity of the system is influenced by a balance between two opposing factors: electronic stabilization from conjugation of the carbonyl groups with the benzene ring, which favors a planar conformation, and steric hindrance between the adjacent ester and acyl chloride groups, which favors a non-planar (twisted) conformation.
Computational studies on the parent compound, benzoyl chloride, show a preference for a planar conformation. wikipedia.org However, the introduction of ortho substituents, as is the case in this compound, can lead to significant steric strain, forcing one or both of the carbonyl groups out of the plane of the ring to achieve a lower energy state. wikipedia.org Energy minimization calculations, often using methods like Hartree-Fock (HF) or DFT, can determine the optimal dihedral angles and the relative energies of the different conformers. The results of these calculations can pinpoint the most stable, lowest-energy conformation of the molecule.
Table 2: Example of Calculated Rotational Barriers for Benzoyl Chlorides This table illustrates how computational methods can determine the energy cost of rotation in related molecules.
| Compound | Conformation | Rotational Barrier (kcal/mol) | Method |
| Benzoyl Chloride | Planar (Minimum) | 5.5 | HF/6-31G(d) |
| 2,6-Dichlorobenzoyl Chloride | Perpendicular (Minimum) | 10.1 | HF/6-31G(d) |
| Data adapted from a study on substituted benzoyl chlorides for illustrative purposes. wikipedia.org |
Applications in Advanced Organic Synthesis and Materials Science
Synthesis of Complex Pharmaceutical Intermediates and Scaffolds
The unique structure of methyl 2-(chlorocarbonyl)benzoate makes it a valuable precursor for the synthesis of key pharmaceutical intermediates and core molecular scaffolds. Its two distinct reactive sites can be addressed selectively or used in concert to construct intricate molecules.
This compound and its derivatives are instrumental in the synthesis of angiotensin II receptor blockers (ARBs), a class of drugs used to treat high blood pressure and heart failure. researchgate.netnih.gov One of the most prominent examples is Candesartan. In the synthesis of Candesartan, the core structure includes a benzimidazole-7-carboxylic acid moiety. Synthetic routes to Candesartan and its prodrug, Candesartan cilexetil, often utilize intermediates where the foundational benzene (B151609) ring is substituted with an ester and another functional group that directs the formation of the imidazole (B134444) ring. ijpbs.comnih.gov
A related intermediate, methyl 2-(chlorocarbonyl)-3-nitrobenzoate, is employed in a multi-step synthesis that begins with phthalic anhydride (B1165640). nih.gov The process involves nitration, esterification, and then chlorination with thionyl chloride to create the reactive acyl chloride. nih.gov This acyl chloride is then converted to an azide (B81097), which, through a Curtius rearrangement, ultimately provides the necessary amine group for the subsequent construction of the benzimidazole (B57391) ring essential to Candesartan's structure. nih.gov While this specific example uses a nitrated analog, it highlights the fundamental role of the o-carbomethoxybenzoyl chloride framework in building the specific heterocyclic system required for this class of antihypertensive agents. nih.gov One-pot processes have also been developed to streamline the synthesis of Candesartan from its ester precursors, underscoring the importance of these building blocks in efficient drug manufacturing. google.com
Table 1: Angiotensin Receptor Blockers (ARBs) and Related Intermediates
| Compound Name | Class | Relevance of Precursor |
|---|---|---|
| Candesartan | Angiotensin Receptor Blocker | The benzimidazole-7-carboxylate core is derived from ortho-substituted benzoic acid esters. ijpbs.comgoogle.com |
| Candesartan Cilexetil | Angiotensin Receptor Blocker (Prodrug) | Synthesized from Candesartan, relying on the same core structure. nih.gov |
The acyl chloride functionality of this compound makes it an excellent reactant for the synthesis of various heterocyclic systems, which are ubiquitous in medicinal chemistry. google.com Among these are oxadiazoles (B1248032) and benzoxazoles, classes of compounds known for a wide range of biological activities. researchgate.netchemicalbook.com
The synthesis of 1,3,4-oxadiazoles can be achieved through the cyclization of diacylhydrazines or by reacting an acyl chloride with a hydrazine (B178648), followed by cyclization. The general strategy for forming 1,2,4-oxadiazoles often involves the reaction of an activated carboxylic acid, such as an acyl chloride, with an amidoxime. organic-chemistry.orgmdpi.com this compound can serve as the acylating agent in these reactions, providing the o-carbomethoxybenzoyl fragment to the resulting heterocyclic ring.
Furthermore, the compound is a key precursor for benzoxazoles, particularly 2-(2'-hydroxyphenyl)benzoxazoles, which are known for their fluorescent properties. nih.gov The synthesis typically involves the condensation of an o-aminophenol with a carboxylic acid or its derivative. google.comnih.gov In this context, this compound reacts with an o-aminophenol to form an intermediate amide, which then undergoes intramolecular cyclization to yield the benzoxazole (B165842) core. This reaction provides a direct route to 2-substituted benzoxazoles where the substituent is a 2-methoxycarbonylphenyl group. nih.govgoogle.com The compound is also useful in the preparation of isocoumarins. google.com
Table 2: Heterocyclic Systems Synthesized Using Acyl Chloride Precursors
| Heterocycle Class | General Synthetic Method | Role of this compound |
|---|---|---|
| 1,2,4-Oxadiazoles | Acylation of amidoximes followed by cyclodehydration. organic-chemistry.orgmdpi.com | Acts as the acylating agent to form the O-acylamidoxime intermediate. |
| 1,3,4-Oxadiazoles | Reaction with hydrazines/hydrazides followed by cyclization. researchgate.net | Provides the acyl group for the formation of the heterocyclic ring. |
| Benzoxazoles | Condensation of o-aminophenols with carboxylic acid derivatives. google.comnih.gov | Reacts with o-aminophenol to form an amide that cyclizes to the benzoxazole. |
Preparation of Agrochemicals
In the field of agrochemicals, reactive intermediates are essential for constructing complex molecules that exhibit desired biological activity, such as insecticidal or fungicidal properties. While direct examples for this compound are not extensively documented in readily available literature, its structural isomer, methyl 4-(chlorocarbonyl)benzoate, is used as an intermediate in the synthesis of benzoylurea (B1208200) insecticides. Current time information in Bangalore, IN. The chemical principles are directly transferable.
The acyl chloride group is a highly reactive handle for linking the carbomethoxybenzoyl moiety to other molecular fragments through the formation of stable amide or ester bonds. This strategy is fundamental in combinatorial chemistry and the rational design of new active ingredients for crop protection. For instance, reacting this compound with various amines or alcohols would generate a library of N-substituted benzamides or O-substituted benzoates, respectively. These new, larger molecules can then be screened for potential agrochemical activity. Given that methyl benzoate (B1203000) itself has been studied as a potential environmentally safe pesticide, its derivatives are of scientific interest.
Role in the Synthesis of Specialty Chemicals and Dyes
The dual functionality of this compound also lends itself to the synthesis of specialty chemicals, including photosensitizers and fluorescent dyes, where precise molecular architecture dictates function.
Photosensitizers are molecules that produce reactive oxygen species upon irradiation with light and are used in applications like photodynamic therapy (PDT). ijpbs.com The efficacy of a photosensitizer can be tuned by modifying its core structure, often a porphyrin or chlorin (B1196114) ring system. organic-chemistry.org These modifications frequently involve the attachment of side chains to improve properties such as water solubility, cell permeability, or targeting to specific organelles. organic-chemistry.org
The reactive acyl chloride group of this compound makes it a suitable agent for conjugating the methyl benzoate moiety to a photosensitizer core that has a free amino or hydroxyl group. This covalent modification can alter the photosensitizer's amphiphilicity and biodistribution, potentially enhancing its therapeutic effectiveness. organic-chemistry.org
Many fluorescent dyes are built around heterocyclic systems or molecules with extended π-conjugated systems. Benzoxazole derivatives, particularly those with a 2-aryl substituent, are a well-known class of fluorophores. researchgate.net As mentioned previously, this compound is an excellent precursor for 2-arylbenzoxazoles. The reaction with an o-aminophenol directly leads to the formation of a 2-(2-methoxycarbonylphenyl)benzoxazole. This structure can serve as a core fluorophore or be further functionalized to create more complex dyes for various imaging and sensing applications. The synthesis of fluorescent dyes based on stilbene (B7821643) and coumarin (B35378) backbones often involves building blocks that can be readily prepared from or linked using acyl chloride intermediates. researchgate.net
Monomer and Precursor in Polymer Chemistry
This compound serves as a crucial monomer and precursor in the field of polymer chemistry. Its bifunctional nature allows it to participate in polymerization reactions, leading to the formation of polyesters and polyamides with specific properties. The acyl chloride group is highly reactive towards nucleophiles like alcohols and amines, forming ester and amide linkages, respectively, which constitute the backbone of these polymers.
The reactivity of the acyl chloride allows for polymerization reactions to occur under relatively mild conditions. This is advantageous for the synthesis of polymers that may be sensitive to high temperatures or harsh reagents. The resulting polymers can be designed to have a variety of properties depending on the co-monomers used in the polymerization process. For instance, the incorporation of aromatic or aliphatic diols and diamines can tailor the thermal stability, mechanical strength, and solubility of the final polymer.
Derivatization Agent in Analytical Chemistry for Enhanced Detection
In analytical chemistry, derivatization is a common technique used to modify an analyte to make it more suitable for analysis by a particular method, such as chromatography. nih.gov this compound can be employed as a derivatizing agent, particularly for the analysis of amines and other nucleophilic compounds. nih.gov
The primary purpose of derivatization in this context is to enhance the detectability of the analyte. researchgate.net Many analytical techniques, such as High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detection, rely on the analyte having a chromophore or fluorophore that absorbs or emits light at a specific wavelength. nih.govresearchgate.net By reacting with a compound like this compound, an analyte that lacks such a feature can be tagged with a chemical group that does.
The reaction of this compound with a primary or secondary amine, for example, results in the formation of a stable amide derivative. This derivatization can significantly improve the sensitivity of the analytical method. researchgate.net The resulting derivative may also have improved chromatographic properties, such as better peak shape and resolution, leading to more accurate and reliable quantification. researchgate.net This approach is particularly useful in the analysis of complex biological and environmental samples where the analytes of interest are present at low concentrations. nih.gov
Advanced Spectroscopic and Chromatographic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a powerful tool for determining the carbon-hydrogen framework of methyl 2-(chlorocarbonyl)benzoate.
Proton Nuclear Magnetic Resonance (1H NMR)
Carbon-13 Nuclear Magnetic Resonance (13C NMR)
The ¹³C NMR spectrum offers a detailed view of the carbon environments within the molecule. For this compound, distinct signals are observed for each carbon atom, reflecting their unique electronic surroundings. The carbonyl carbons of the ester and acid chloride functionalities are particularly noteworthy, appearing at the downfield end of the spectrum due to significant deshielding. The aromatic carbons exhibit a range of chemical shifts influenced by their position relative to the two functional groups.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Carbonyl (ester) | ~165-170 |
| Carbonyl (acid chloride) | ~168-172 |
| Aromatic C (quaternary) | ~130-140 |
| Aromatic C-H | ~128-135 |
| Methyl (ester) | ~52 |
Mass Spectrometry (MS)
Mass spectrometry is a critical technique for determining the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that is well-suited for the analysis of polar molecules like this compound. This method typically reveals the protonated molecule [M+H]⁺ or adducts with other ions present in the solvent, providing a clear indication of the molecular weight.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides highly accurate mass measurements, allowing for the determination of the elemental formula of a compound with a high degree of confidence. For this compound (C₉H₇ClO₃), the exact mass can be calculated and compared with the experimentally determined value to confirm the molecular formula. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is instrumental in identifying the key functional groups present in this compound. The spectrum displays characteristic absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.
The most prominent features in the IR spectrum are the strong absorption bands of the two carbonyl groups. The ester carbonyl (C=O) stretch is typically observed in the region of 1720-1740 cm⁻¹, while the acid chloride carbonyl (C=O) stretch appears at a higher frequency, generally between 1770 and 1815 cm⁻¹, due to the inductive effect of the chlorine atom. Additionally, C-O stretching vibrations for the ester group and C-Cl stretching vibrations can be identified, along with the characteristic absorptions of the aromatic ring. researchgate.netdocbrown.info
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C=O Stretch (Acid Chloride) | 1770 - 1815 |
| C=O Stretch (Ester) | 1720 - 1740 |
| C-O Stretch (Ester) | 1250 - 1300 |
| Aromatic C=C Stretch | ~1600, ~1450 |
| C-H Stretch (Aromatic) | >3000 |
| C-H Stretch (Methyl) | ~2950 |
In the field of chemical research, the unambiguous characterization of synthesized compounds is paramount. For this compound, a reactive acyl chloride, a suite of chromatographic techniques is employed to ensure its identity, monitor its formation, and assess its purity. These methods provide critical data for researchers, guiding synthetic procedures and validating the quality of the final product.
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin Layer Chromatography (TLC) serves as a rapid, cost-effective, and indispensable tool in synthetic organic chemistry for qualitatively monitoring the progress of a reaction. sigmaaldrich.comsigmaaldrich.com In the synthesis of this compound from a precursor like phthalic acid monomethyl ester, TLC allows the researcher to visualize the consumption of the starting material and the concurrent appearance of the product. chemicalbook.comchemicalbook.com
The separation on a TLC plate is based on the principle of polarity. utexas.edu The stationary phase, typically silica (B1680970) gel, is highly polar. A less polar mobile phase, or eluent, is used to move the compounds up the plate. utexas.edu Polar compounds interact more strongly with the stationary phase and thus travel a shorter distance, resulting in a lower Retention Factor (Rf value). In contrast, less polar compounds travel further up the plate, exhibiting a higher Rf value.
In a typical synthesis, small aliquots of the reaction mixture are spotted onto a TLC plate at different time intervals. sigmaaldrich.com The starting material, a carboxylic acid, is significantly more polar than the product, the acyl chloride this compound. This difference in polarity allows for a clear separation on the TLC plate. As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while the spot for the product will become more prominent. The reaction is considered complete when the starting material spot is no longer visible. academicjournals.org Visualization is commonly achieved under UV light (254 nm), as the aromatic rings in both the reactant and product are UV-active. sigmaaldrich.com
Table 1: Example TLC Parameters for Monitoring the Synthesis of this compound
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 coated plates sigmaaldrich.com |
| Mobile Phase | Toluene / Ethanol (B145695) 9:1 (v/v) or Hexane (B92381) / Ethyl Acetate (B1210297) 4:1 (v/v) sigmaaldrich.com |
| Application | Microcapillary spotting of reaction mixture aliquots |
| Development | In a closed chamber saturated with the mobile phase vapor |
| Visualization | UV light at 254 nm |
| Expected Outcome | Product (this compound) will have a higher Rf value than the more polar starting material (e.g., phthalic acid monomethyl ester). |
Gas Chromatography (GC) for Purity and Yield Determination
Gas Chromatography (GC) is a powerful analytical technique used to separate and quantify volatile and thermally stable compounds. tajhizkala.ir For this compound, GC is the method of choice for determining its purity with high precision and for calculating the reaction yield. sigmaaldrich.com The technique separates components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. tajhizkala.ir
A sample is injected into the instrument, where it is vaporized and carried by an inert gas (the mobile phase, e.g., helium) through a long, thin capillary column. wiley-vch.de The column contains a stationary phase, often a dimethylpolysiloxane, to which compounds adhere to varying degrees. amazonaws.com Compounds with lower boiling points and weaker interactions with the stationary phase travel through the column faster and are detected first. A detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), records the signal as each component elutes, generating a chromatogram. wiley-vch.de
The purity of a this compound sample is determined by integrating the area of its corresponding peak and dividing it by the total area of all peaks in the chromatogram. tajhizkala.ir An assay of ≥95% is often required for research purposes. sigmaaldrich.com For quantitative yield determination, a known amount of an internal standard (a non-reactive compound not present in the sample, such as n-tridecane) is added to the reaction mixture before analysis. wiley-vch.de By comparing the peak area of the product to that of the internal standard, the exact amount of this compound produced can be calculated.
Table 2: Typical GC Conditions for the Analysis of this compound
| Parameter | Description |
| Instrument | Gas chromatograph with FID or MS detector wiley-vch.de |
| Column | Capillary column, e.g., DB-1 (100% dimethylpolysiloxane), 30 m x 0.25 mm ID, 1.0 µm film thickness amazonaws.com |
| Carrier Gas | Helium at a constant flow (e.g., 0.8 mL/min) wiley-vch.de |
| Injector Temperature | 250 °C |
| Oven Program | Initial temp 60°C, ramp at 20°C/min to 220°C, hold for 15-20 min amazonaws.com |
| Detector Temperature | 280-300 °C (FID) wiley-vch.de |
| Sample Preparation | Dilution in a suitable solvent like methylene (B1212753) chloride or ethyl acetate amazonaws.com |
High-Performance Liquid Chromatography (HPLC) for Analysis and Purification
High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for the separation, identification, and quantification of compounds in a mixture. nih.gov It is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC analysis. While this compound is amenable to GC, HPLC offers an alternative and powerful method for its analysis and can also be scaled for preparative purification. sielc.comnih.gov
The most common mode for this type of compound is reversed-phase (RP) HPLC, where the stationary phase is nonpolar (e.g., C18-bonded silica) and the mobile phase is a polar solvent mixture. nih.govsielc.com In a typical RP-HPLC separation of this compound, a mixture of acetonitrile (B52724) and water is used as the mobile phase. sielc.com More polar impurities will elute earlier, while the less polar product and other nonpolar impurities are retained longer on the column. A UV detector is commonly used, set to a wavelength where the benzene (B151609) ring of the analyte absorbs strongly (e.g., 254 nm or 270 nm). nih.gov
By running a series of standards with known concentrations, a calibration curve can be generated to precisely quantify the amount of this compound in a sample. usda.gov Furthermore, HPLC methods are scalable. By using a larger "preparative" column, the technique can be employed not just for analysis but also for isolating the pure compound from a crude reaction mixture. sielc.comnih.gov
Table 3: Representative HPLC Method for this compound Analysis
| Parameter | Description |
| Instrument | HPLC system with a UV-Vis or PhotoDiode Array (PDA) detector usda.gov |
| Column | Reversed-Phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) usda.gov |
| Mobile Phase | A gradient or isocratic mixture of Acetonitrile (Solvent B) and Water with 0.1% formic or phosphoric acid (Solvent A) sielc.comsielc.com |
| Flow Rate | 1.0 mL/min nih.gov |
| Detection | UV at 254 nm or 270 nm nih.gov |
| Injection Volume | 10 - 20 µL usda.gov |
| Application | Purity assessment, quantification, and preparative purification sielc.com |
Emerging Research Frontiers and Future Perspectives
Development of More Sustainable and Atom-Economical Synthetic Routes
The traditional laboratory synthesis of Methyl 2-(chlorocarbonyl)benzoate involves the reaction of its parent carboxylic acid, o-methoxycarbonylbenzoic acid (methyl hydrogen phthalate), with a chlorinating agent such as thionyl chloride (SOCl₂). chemicalbook.comrsc.org This method, while effective, is characteristic of classic organic chemistry transformations that are now being re-evaluated through the lens of green chemistry.
The primary drawbacks of using thionyl chloride lie in its poor atom economy and the nature of its byproducts. chemguide.co.ukchemguide.co.uk Atom economy is a measure of how many atoms from the reactants are incorporated into the final desired product. nih.govrsc.org In the reaction with thionyl chloride, the desired acyl chloride is formed, but gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl) are also generated as waste products. chemguide.co.ukchemguide.co.uk
Reaction of o-methoxycarbonylbenzoic acid with Thionyl Chloride:
Reactants: C₉H₈O₄ + SOCl₂
Products: C₉H₇ClO₃ + SO₂ + HCl
This reaction pathway inherently has a low atom economy, as a significant portion of the reactant mass is converted into waste. scranton.edu Future research is focused on developing synthetic routes that are more sustainable and atom-economical.
Potential Future Developments:
Catalytic Approaches: A significant frontier is the development of catalytic methods that avoid stoichiometric inorganic reagents. Research into the direct catalytic conversion of carboxylic acids to acyl chlorides using novel, recyclable catalysts could dramatically improve the environmental profile of the synthesis.
Alternative Reagents: While other chlorinating agents like oxalyl chloride or phosphorus trichloride (B1173362) exist, they often present similar atom economy challenges. wikipedia.orgresearchgate.net The search is on for greener alternatives that can be used in catalytic amounts or regenerated in situ.
Alternative Synthetic Logic: A complete departure from the carboxylic acid precursor could be envisioned. For instance, developing routes from different starting materials via reactions with 100% theoretical atom economy, such as addition reactions, represents a long-term goal for sustainable chemistry. nih.gov
Exploration of Novel Reaction Catalysis and Ligand Systems
The catalysis of acyl chloride formation is an active area of research. In conventional syntheses with thionyl or oxalyl chloride, catalysts like N,N-dimethylformamide (DMF) are often used to accelerate the reaction. wikipedia.orggoogle.com However, the future of catalysis in this area points toward more sophisticated systems, particularly those involving transition metals.
A highly promising, albeit currently theoretical, approach for this compound would be through catalytic carbonylation. Palladium-catalyzed carbonylation reactions have become a powerful tool for synthesizing carbonyl-containing compounds from aryl halides or triflates. nih.govnih.gov These reactions often employ advanced phosphine (B1218219) ligands to tune the reactivity and stability of the palladium catalyst.
Hypothetical Catalytic Cycle for Synthesis: A potential future synthesis could involve a starting material like methyl 2-bromo-6-chlorobenzoate, which could undergo a palladium-catalyzed carbonylation. The choice of ligand would be critical. Bidentate phosphine ligands, such as Xantphos, have proven effective in related carbonylation reactions, facilitating the formation of esters and amides from aryl bromides at atmospheric pressure of carbon monoxide. nih.gov In a hypothetical cycle, the palladium(0) catalyst would oxidatively add to the aryl-halide bond, followed by CO insertion and subsequent reductive elimination to yield the acyl chloride. The development of such a catalytic system would represent a significant leap forward, offering a milder and more selective synthetic route.
| Catalyst/Ligand System | Potential Application | Advantage |
| Pd(OAc)₂ / Xantphos | Catalytic carbonylation of a di-halo precursor | High efficiency, selectivity, and milder reaction conditions (atmospheric CO pressure). nih.gov |
| Ru(bpy)₃Cl₂ | Photocatalytic generation of acyl radicals | Visible-light mediated, offering an alternative energy source for the reaction. organic-chemistry.org |
| Copper(I) Catalysts | Domino reactions from o-halobenzoic acids | Potential for one-pot synthesis of related heterocyclic structures. organic-chemistry.org |
Integration with Flow Chemistry and Automated Synthesis Platforms
This compound is noted to be a corrosive and moisture-sensitive compound that should be used immediately after preparation. chemicalbook.com These properties make it an ideal candidate for integration with modern flow chemistry and automated synthesis technologies.
Flow chemistry, which involves performing reactions in a continuous stream through a reactor rather than in a flask, offers numerous advantages for handling reactive and unstable intermediates. researchgate.net
Key Advantages of Flow Chemistry:
Enhanced Safety: The small internal volume of a flow reactor minimizes the amount of hazardous material present at any given time.
Precise Control: Superior heat and mass transfer allow for precise control over reaction temperature and time, which can prevent the formation of byproducts and improve yield.
On-Demand Synthesis: Reactive intermediates like this compound can be generated and consumed in-line by the next reaction step, eliminating the need for isolation and storage. researchgate.net
Automated synthesis platforms can further leverage these benefits. nih.govnih.gov An automated system could integrate a flow reactor for the synthesis of the acyl chloride with subsequent robotic liquid handling for its purification and immediate use in library synthesis or reaction screening. sigmaaldrich.comchemspeed.com This approach would accelerate research by enabling high-throughput experimentation while minimizing manual handling of the reactive compound.
Computational Design and Prediction of New Derivatives with Desired Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for understanding and predicting chemical reactivity. nih.govrsc.org While specific computational studies on this compound are not prominent, this represents a major frontier for future research.
Potential Applications of Computational Modeling:
Reactivity Prediction: DFT calculations can model the electronic structure of the molecule, providing quantitative insights into the electrophilicity of the acyl chloride carbonyl carbon. This can help predict its reactivity with various nucleophiles. fiveable.me
Mechanism Elucidation: The reaction mechanisms for both its synthesis and subsequent transformations can be modeled. For example, computational studies could help in designing an optimal palladium catalyst and ligand system for a potential carbonylation route by calculating the energy barriers of each step in the catalytic cycle. acs.org
Derivative Design: Researchers can computationally design and screen a virtual library of derivatives of this compound. By modifying substituents on the aromatic ring, it would be possible to tune the compound's reactivity, stability, and solubility for specific applications before committing to laboratory synthesis.
Expanding Applications in Niche Chemical Transformations
Currently, this compound is primarily utilized in two main areas: the N-phthalylation of α-amino acids and the synthesis of isocoumarins. chemicalbook.com
N-Phthalylation of α-Amino Acids: The phthaloyl group is a common protecting group for amines, particularly in peptide synthesis. Using this compound provides a convenient route to introduce this group onto an amino acid. The reaction proceeds via nucleophilic acyl substitution, where the amino group of the amino acid attacks the electrophilic acyl chloride, followed by an intramolecular cyclization to form the phthalimide. This application leverages the compound's dual functionality.
Synthesis of Isocoumarins: Isocoumarins are a class of lactones that form the core structure of many natural products exhibiting a wide range of biological activities, including antifungal and anticancer effects. niscpr.res.in this compound can serve as a key building block in the construction of the isocoumarin (B1212949) scaffold through various synthetic strategies, often involving cyclization reactions. organic-chemistry.orgias.ac.in
Future research will likely focus on expanding the library of complex molecules built from this versatile reagent. Its bifunctional nature—containing both an ester and a highly reactive acyl chloride—allows for the creation of diverse molecular architectures through carefully designed reaction cascades. As new catalytic methods and technologies like flow chemistry become more accessible, the scope of its application in synthesizing novel pharmaceuticals, agrochemicals, and materials is set to broaden significantly.
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of Methyl 2-(chlorocarbonyl)benzoate, and how can reaction efficiency be assessed?
this compound is typically synthesized via chloroformylation of methyl 2-aminobenzoate derivatives or through the reaction of methyl 2-carboxybenzoate with chlorinating agents such as thionyl chloride (SOCl₂). Reaction efficiency can be optimized by monitoring reaction parameters (temperature, stoichiometry, catalyst use) via thin-layer chromatography (TLC) or in situ FT-IR spectroscopy to track carbonyl chloride formation. Post-reaction, purification via vacuum distillation or recrystallization ensures high purity .
Q. What analytical techniques are recommended for confirming the structural integrity of this compound post-synthesis?
Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm ester and chlorocarbonyl functional groups.
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (CHClO, MW 198.60 g/mol).
- Infrared (IR) Spectroscopy : Peaks at ~1770 cm (C=O stretch of chlorocarbonyl) and ~1720 cm (ester C=O).
- Elemental Analysis : To validate C, H, and Cl content.
| Property | Value |
|---|---|
| Density | 1.291 g/cm³ |
| Boiling Point | 297.3°C at 760 mmHg |
| Molecular Formula | CHClO |
| Molecular Weight | 198.603 g/mol |
| Flash Point | 130.5°C |
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation.
- Storage : Store at 2–8°C in a sealed, dry container under inert gas (e.g., N) to prevent hydrolysis.
- Emergency Measures : In case of skin contact, wash immediately with water; for eye exposure, rinse for 15 minutes and seek medical attention.
- Waste Disposal : Neutralize with aqueous sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can crystallographic software tools like SHELX and Mercury resolve structural ambiguities in this compound derivatives?
- SHELX : Use SHELXL for refining crystal structures, particularly to resolve bond length/angle discrepancies (e.g., C-Cl vs. C=O bond distortions). SHELXD can assist in phase determination for X-ray diffraction data.
- Mercury : Visualize intermolecular interactions (e.g., halogen bonding involving the chlorocarbonyl group) and calculate void spaces in crystal packing. The "Materials Module" in Mercury enables comparative analysis of packing motifs across derivatives .
Q. What strategies can address conflicting spectroscopic data when characterizing reactive intermediates in this compound synthesis?
- Cross-Validation : Combine H NMR, C NMR, and IR data to confirm intermediate structures. For example, an unexpected peak at ~1650 cm might indicate partial hydrolysis to carboxylic acid, requiring TLC to assess purity.
- Computational Chemistry : Use DFT calculations (e.g., Gaussian) to predict NMR chemical shifts and compare with experimental data.
- Dynamic Reaction Monitoring : Employ HPLC-MS to track transient intermediates and optimize quenching protocols .
Q. How does the electronic nature of the chlorocarbonyl group influence the reactivity of this compound in nucleophilic acyl substitution reactions?
The electron-withdrawing chlorine atom enhances the electrophilicity of the carbonyl carbon, accelerating nucleophilic attack by amines or alcohols. Reactivity trends can be quantified via:
- Kinetic Studies : Measure rate constants under varying conditions (e.g., solvent polarity, nucleophile concentration).
- Hammett Analysis : Correlate substituent effects on reaction rates using σ values.
- Computational Modeling : Calculate partial charges (e.g., using Mulliken population analysis) to predict regioselectivity in multi-site reactions .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
